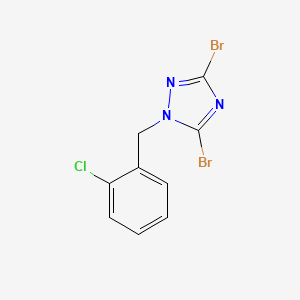

6-Chloro-2,4-difluoro-3-methylbenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

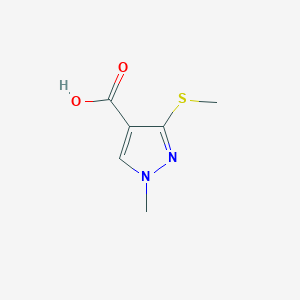

6-Chloro-2,4-difluoro-3-methylbenzyl bromide is a chemical compound with the CAS Number: 1858251-67-8 . It has a molecular weight of 255.49 and its IUPAC name is 2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene .

Molecular Structure Analysis

The InChI code for 6-Chloro-2,4-difluoro-3-methylbenzyl bromide is 1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis

6-Chloro-2,4-difluoro-3-methylbenzyl bromide is a liquid at room temperature . Its molecular formula is C8H6BrClF2 , and it has a molecular weight of 255.49 .Applications De Recherche Scientifique

Analytical Chemistry Applications

Pentafluorobenzyl bromide , a compound similar in halogenation and functionalization to 6-Chloro-2,4-difluoro-3-methylbenzyl bromide, is extensively used as a derivatization agent in chromatography and mass spectrometry. This use stems from its ability to form derivatives with a wide range of inorganic and organic analytes, enhancing their detection sensitivity and specificity in various biological samples, such as plasma, urine, and saliva. Derivatization with such agents facilitates the qualitative and quantitative analysis of analytes like nitrites, nitrates, cyanides, and dialkyl organophosphates, particularly in environmental and biological matrices (Tsikas, 2017).

Catalysis and Organic Synthesis

In organic synthesis, halogenated benzyl bromides serve as critical intermediates and catalysts. For example, selenoxides, when used in conjunction with sodium bromide and hydrogen peroxide, act as effective catalysts for the bromination of organic substrates. This process highlights the role of such compounds in facilitating chemical transformations, particularly bromination reactions in two-phase systems, suggesting potential applications for 6-Chloro-2,4-difluoro-3-methylbenzyl bromide in similar catalytic and synthetic capacities (Goodman & Detty, 2004).

Material Science and Polymer Chemistry

The synthesis and characterization of new materials often involve halogenated benzyl bromides as intermediates or monomers. For instance, compounds containing fluorobenzhydryl groups have been utilized in creating branched polyethylenes using nickel catalysts. These materials exhibit properties characteristic of thermoplastic elastomers, such as good tensile strength and elastic recovery, indicating potential uses for 6-Chloro-2,4-difluoro-3-methylbenzyl bromide in the development of new polymeric materials with advanced properties (Zhang et al., 2019).

Propriétés

IUPAC Name |

2-(bromomethyl)-1-chloro-3,5-difluoro-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2/c1-4-7(11)2-6(10)5(3-9)8(4)12/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLGOHHQIMBNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,4-difluoro-3-methylbenzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)